molecular formula C8H8O2 B1456353 Methyl benzoate-d8 CAS No. 91929-46-3

Methyl benzoate-d8

Cat. No. B1456353
Key on ui cas rn: 91929-46-3
M. Wt: 144.2 g/mol
InChI Key: QPJVMBTYPHYUOC-JGUCLWPXSA-N
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Patent
US04221815

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][C:8](CCN)=[CH:7][CH:6]=1.CC(C)=O.N1C=CC=CC=1.C(OC1C=CC(Cl)=CC=1C(Cl)=O)C>O1CCOCC1>[CH3:2][O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
Cl.COC(C1=CC=C(C=C1)CCN)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)Cl)C=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered with suction
STIRRING
Type
STIRRING
Details
stirred with dilute hydrochloric acid and with a NaHCO3 solution
FILTRATION
Type
FILTRATION
Details
the resulting product was again filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04221815

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][C:8](CCN)=[CH:7][CH:6]=1.CC(C)=O.N1C=CC=CC=1.C(OC1C=CC(Cl)=CC=1C(Cl)=O)C>O1CCOCC1>[CH3:2][O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
Cl.COC(C1=CC=C(C=C1)CCN)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)Cl)C=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered with suction
STIRRING
Type
STIRRING
Details
stirred with dilute hydrochloric acid and with a NaHCO3 solution
FILTRATION
Type
FILTRATION
Details
the resulting product was again filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04221815

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][C:8](CCN)=[CH:7][CH:6]=1.CC(C)=O.N1C=CC=CC=1.C(OC1C=CC(Cl)=CC=1C(Cl)=O)C>O1CCOCC1>[CH3:2][O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
Cl.COC(C1=CC=C(C=C1)CCN)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)Cl)C=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered with suction
STIRRING
Type
STIRRING
Details
stirred with dilute hydrochloric acid and with a NaHCO3 solution
FILTRATION
Type
FILTRATION
Details
the resulting product was again filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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